5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
4994-88-1
VCID:
VC0177542
InChI:
InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13)
SMILES:
C1CCC2=C(C1)C3=C(N=CN=C3S2)N
Molecular Formula:
C10H11N3S
Molecular Weight:
205.28 g/mol
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.: 4994-88-1
Main Products
VCID: VC0177542
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
CAS No. | 4994-88-1 |
---|---|
Product Name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
Molecular Formula | C10H11N3S |
Molecular Weight | 205.28 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13) |
Standard InChIKey | QXPQVUQBEBHHQP-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)N |
Canonical SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)N |
Synonyms | 5,6,7,8-tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine |
PubChem Compound | 258149 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume